3-(Trifluoromethyl)-1-naphthoic acid
Overview
Description
3-(Trifluoromethyl)-1-naphthoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthoic acid structure.
Mechanism of Action
Target of Action
Trifluoromethyl groups are known to be prevalent in pharmaceutical and agrochemical compounds . They often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Mode of Action
The trifluoromethyl group is known to participate in radical trifluoromethylation via photoredox catalysis . This process involves the generation of a trifluoromethyl radical based on photoredox processes .
Biochemical Pathways
Organofluorine compounds, including those with trifluoromethyl groups, have been studied for their biotransformation and biodegradation . These studies suggest that such compounds may be partially metabolized to more toxic metabolites .
Pharmacokinetics
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs . This suggests that 3-(Trifluoromethyl)-1-naphthoic acid may have good bioavailability due to its stability.
Result of Action
The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that this compound may have similar enhancing effects.
Action Environment
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs , suggesting that this compound may be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of naphthoic acid derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst . The reaction conditions often include the use of photoredox catalysts and visible light to facilitate the formation of the trifluoromethylated product .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)-1-naphthoic acid may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) and copper catalysts are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
3-(Trifluoromethyl)-1-naphthoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Trifluoromethanesulfonic acid (CF₃SO₃H)
- Trifluoroacetic acid (CF₃CO₂H)
- Trifluoromethylbenzene (C₆H₅CF₃)
Comparison: 3-(Trifluoromethyl)-1-naphthoic acid is unique due to its naphthoic acid structure combined with a trifluoromethyl group, which imparts distinct chemical properties compared to other trifluoromethyl-containing compounds. For instance, trifluoromethanesulfonic acid and trifluoroacetic acid are strong acids, while this compound has a more complex aromatic structure that can participate in a wider range of chemical reactions .
Properties
IUPAC Name |
3-(trifluoromethyl)naphthalene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)8-5-7-3-1-2-4-9(7)10(6-8)11(16)17/h1-6H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSTCZNVIOSDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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